(S)-tert-butyl 2-oxo-1-phenylethylcarbamate
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Overview
Description
(S)-tert-butyl 2-oxo-1-phenylethylcarbamate is a chiral compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenyl group, and a carbamate functional group
Mechanism of Action
Biochemical Pathways
N-BOC-L-PHENYLGLYCINAL is an amino acid derivative and could potentially be involved in various biochemical pathways related to protein synthesis and metabolism .
Action Environment
The action, efficacy, and stability of N-BOC-L-PHENYLGLYCINAL could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 2-oxo-1-phenylethylcarbamate typically involves the reaction of (S)-2-amino-1-phenylethanol with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 2-oxo-1-phenylethylcarbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide).
Major Products Formed
Hydrolysis: (S)-2-amino-1-phenylethanol and carbon dioxide.
Reduction: (S)-tert-butyl 2-hydroxy-1-phenylethylcarbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
(S)-tert-butyl 2-oxo-1-phenylethylcarbamate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Biological Studies: The compound is used in studies investigating enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
®-tert-butyl 2-oxo-1-phenylethylcarbamate: The enantiomer of the compound, which may exhibit different biological activities and properties.
tert-butyl N-phenylcarbamate: A structurally similar compound lacking the chiral center.
Phenyl carbamate derivatives: Compounds with similar functional groups but different substituents on the phenyl ring.
Uniqueness
(S)-tert-butyl 2-oxo-1-phenylethylcarbamate is unique due to its chiral nature and the presence of both a tert-butyl group and a phenyl group. This combination of structural features imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Biological Activity
(S)-tert-butyl 2-oxo-1-phenylethylcarbamate, also known as (S)-BPG, is a chiral compound with significant implications in medicinal chemistry and organic synthesis. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
(S)-BPG has a molecular formula of C13H17NO3 and a molecular weight of approximately 235.28 g/mol. Its structure features a tert-butyl group linked to a carbamate moiety, which is further connected to a 2-oxo-1-phenylethyl group. The chirality of the (S)-configuration plays a crucial role in its biological interactions, influencing its efficacy and specificity in various applications.
1. Enzyme Inhibition and Binding Affinity
Research indicates that (S)-BPG may interact with several biological targets, including enzymes and receptors. Preliminary studies have shown that it can act as an inhibitor for certain enzymes, potentially modulating metabolic pathways. The binding affinity of (S)-BPG to these targets is critical for understanding its therapeutic potential.
2. Asymmetric Synthesis Applications
Due to its chiral nature, (S)-BPG serves as a chiral auxiliary in asymmetric synthesis, facilitating the formation of other chiral compounds. This property is particularly valuable in the pharmaceutical industry for developing enantiomerically pure drugs, which can exhibit different biological activities based on their stereochemistry.
Case Study 1: TRPV1 Antagonism
A study focused on hybrid molecules that include derivatives similar to (S)-BPG demonstrated their potential as TRPV1 antagonists. These compounds exhibited multimodal mechanisms of action, influencing calcium currents and sodium conductance in neuronal cells. The results suggest that (S)-BPG derivatives could be promising candidates for treating conditions like epilepsy and chronic pain due to their ability to penetrate the blood-brain barrier .
Case Study 2: Antimicrobial Activity
In vitro assays have assessed the antimicrobial properties of (S)-BPG and its derivatives against various pathogens. These studies highlighted its effectiveness in inhibiting bacterial growth, particularly in biofilm-forming bacteria, which are often resistant to standard antibiotics. The compound's ability to disrupt biofilm integrity could enhance its utility as an antimicrobial agent .
Comparative Analysis with Related Compounds
To contextualize the biological activity of (S)-BPG, it is essential to compare it with structurally related compounds:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
(R)-tert-butyl (2-oxo-1-phenylethyl)carbamate | C13H17NO3 | Enantiomer with potentially different biological activity |
tert-butyl (2-(methoxy(methyl)amino)-2-oxo-1-phenylethyl)carbamate | C14H21N2O3 | Contains additional methoxy group; potential for varied reactivity |
tert-butyl (2-(benzylamino)-2-oxo-1-phenylethyl)carbamate | C16H22N2O3 | Benzyl substitution may enhance biological interactions |
This table illustrates the diversity within this chemical class and underscores the unique properties of (S)-BPG that may influence its biological activity.
Properties
IUPAC Name |
tert-butyl N-[(1S)-2-oxo-1-phenylethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,14,16)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVGKAAGTGDOGA-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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